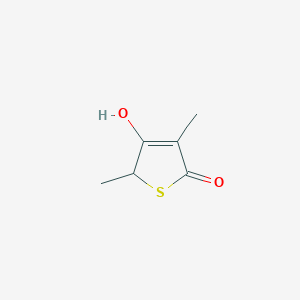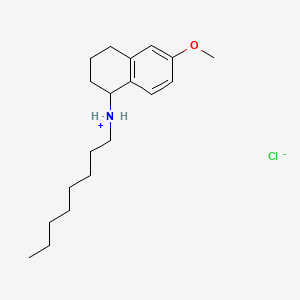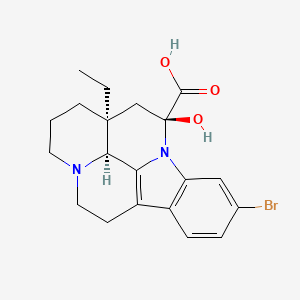
Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- is a complex organic compound with a unique structure. It is a derivative of the vincamine alkaloid family, known for its potential therapeutic applications, particularly in improving cerebral blood flow and cognitive functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- typically involves multiple steps, starting from the vincamine alkaloid. The process includes bromination, reduction, and hydrolysis reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to meet pharmaceutical-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- undergoes various chemical reactions, including:
Oxidation: Converts the hydroxyl group to a carbonyl group.
Reduction: Reduces the bromine substituent to a hydrogen atom.
Substitution: Replaces the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with distinct pharmacological properties. For example, oxidation may yield a ketone derivative, while substitution can introduce new functional groups that enhance or modify the compound’s biological activity .
Aplicaciones Científicas De Investigación
Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential to improve cerebral blood flow and treat conditions like stroke and dementia.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with calcium channels in the vascular system. By blocking these channels, it induces vasodilation, which enhances blood flow to the brain. This mechanism is particularly beneficial in treating conditions associated with reduced cerebral circulation .
Comparación Con Compuestos Similares
Similar Compounds
Vincamine: A parent compound with similar vasodilatory effects.
Vinburnine: Another derivative with enhanced cognitive benefits.
Vinblastine: Known for its use in cancer therapy but with different pharmacological properties.
Uniqueness
Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- stands out due to its specific bromine substitution, which imparts unique chemical and biological properties. This modification enhances its efficacy in improving cerebral blood flow compared to its analogs .
Propiedades
Número CAS |
84964-13-6 |
|---|---|
Fórmula molecular |
C20H23BrN2O3 |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
(15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylic acid |
InChI |
InChI=1S/C20H23BrN2O3/c1-2-19-7-3-8-22-9-6-14-13-5-4-12(21)10-15(13)23(16(14)17(19)22)20(26,11-19)18(24)25/h4-5,10,17,26H,2-3,6-9,11H2,1H3,(H,24,25)/t17-,19+,20+/m1/s1 |
Clave InChI |
FBEGJYJKZSOHNQ-HOJAQTOUSA-N |
SMILES isomérico |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)O)O)C=C(C=C5)Br |
SMILES canónico |
CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)O)O)C=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)
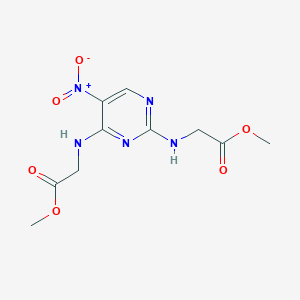

![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
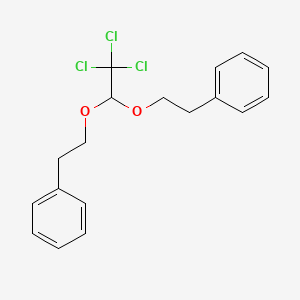
![N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine](/img/structure/B13780944.png)
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
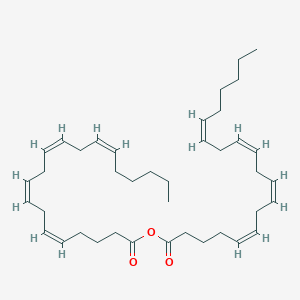


![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)
